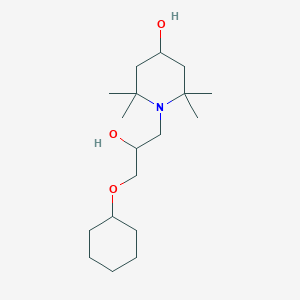

1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a hydroxypropyl group and a cyclohexyloxy group, making it a versatile molecule for chemical synthesis and research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxypropyl and cyclohexyloxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The cyclohexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Molecular Formula

- Molecular Formula: C17H33NO2

- Molecular Weight: 281.46 g/mol

Structural Representation

- IUPAC Name: 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol

Polymer Stabilization

One of the primary applications of this compound is in the stabilization of polymers. It acts as a hindered amine light stabilizer (HALS), which prevents degradation of polymers due to UV radiation and thermal exposure. The compound's ability to scavenge free radicals helps maintain the integrity of polymer matrices, thereby extending their lifespan.

Key Benefits:

- UV Protection: Reduces photodegradation in plastics.

- Thermal Stability: Enhances the thermal resistance of polymer products.

Case Study:

In a study focusing on the stabilization of polyethylene, the addition of this compound significantly improved the material's resistance to UV-induced degradation compared to control samples without stabilizers .

Antioxidant Formulations

The compound serves as an effective antioxidant in various formulations. Its ability to neutralize free radicals makes it suitable for use in food packaging, cosmetics, and pharmaceuticals where oxidative stability is crucial.

Key Benefits:

- Shelf Life Extension: Improves the stability of products by preventing oxidation.

- Safety Profile: Generally recognized as safe for use in consumer products.

Case Study:

Research showed that incorporating this compound into edible films enhanced their oxidative stability without compromising mechanical properties .

Organic Synthesis Reagent

In organic chemistry, this compound can be used as a reagent for synthesizing other chemical entities. Its stable radical form allows it to participate in various reactions, including oxidation processes.

Key Benefits:

- Versatile Reagent: Can be utilized in multiple synthetic pathways.

- Metal-Free Reactions: Facilitates reactions without the need for metal catalysts, aligning with green chemistry principles.

Case Study:

A study highlighted its role in the oxidation of hydroxylamines to oximes using dioxygen as a terminal oxidant, showcasing its utility in synthetic organic chemistry .

Comparative Analysis of Applications

Mecanismo De Acción

The mechanism of action of 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-one

- 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-amine

Uniqueness

Compared to similar compounds, 1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Actividad Biológica

1-(3-(Cyclohexyloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol, commonly referred to as a hindered amine light stabilizer (HALS), is a compound primarily recognized for its role in stabilizing polymers and coatings against degradation. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a piperidine ring with multiple substituents that contribute to its biological activity.

Antioxidant Properties

Research indicates that HALS compounds exhibit significant antioxidant activity. They function by scavenging free radicals and preventing oxidative stress in biological systems. This property is crucial in various applications, including the preservation of food products and the protection of human cells from oxidative damage.

Neuroprotective Effects

Studies have demonstrated that this compound may possess neuroprotective properties. It has been shown to inhibit the apoptosis of neuronal cells under stress conditions, suggesting a potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

In a study involving mice with induced neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved cognitive function compared to control groups. The mechanism was attributed to the modulation of oxidative stress pathways and inflammation reduction.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Reduces apoptosis in neuronal cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups allows for effective radical scavenging.

- Cell Signaling Modulation : The compound may influence signaling pathways related to cell survival and apoptosis.

- Cytokine Regulation : It appears to modulate the expression of various cytokines involved in inflammatory responses.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms underlying the compound's effects on cellular systems:

- Study on Oxidative Stress : A controlled experiment showed that treatment with this compound significantly reduced markers of oxidative stress in cultured human fibroblasts.

- Inflammation Models : In vitro studies using macrophages demonstrated that this compound effectively reduced TNF-alpha and IL-6 levels upon stimulation with lipopolysaccharides (LPS).

Propiedades

IUPAC Name |

1-(3-cyclohexyloxy-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO3/c1-17(2)10-14(20)11-18(3,4)19(17)12-15(21)13-22-16-8-6-5-7-9-16/h14-16,20-21H,5-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKSGCHNOOWHFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1CC(COC2CCCCC2)O)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.